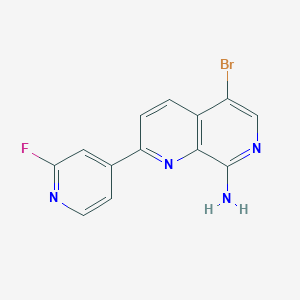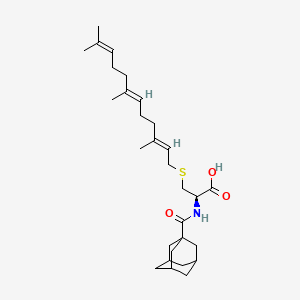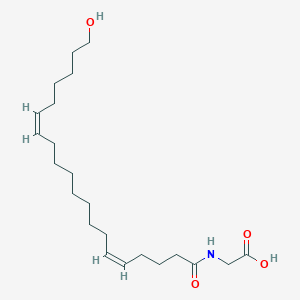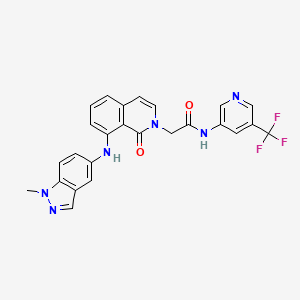
DDR1/2 inhibitor-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DDR1/2 inhibitor-2 is a small molecule inhibitor targeting discoidin domain receptor 1 (DDR1) and discoidin domain receptor 2 (DDR2). These receptors are collagen-activated receptor tyrosine kinases involved in various cellular processes such as cell proliferation, adhesion, migration, and matrix remodeling. This compound has shown potential in treating diseases like cancer, fibrosis, and other pathological conditions where DDR1 and DDR2 are dysregulated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DDR1/2 inhibitor-2 typically involves a multi-step process. One common approach includes the formation of an indazole derivative, which is a key structural component of the inhibitor. The synthetic route may involve:
Formation of the indazole core: This step often involves cyclization reactions under acidic or basic conditions.
Functionalization of the indazole core: Introduction of various substituents to enhance the inhibitor’s potency and selectivity. This can involve reactions such as halogenation, alkylation, and acylation.
Final coupling reactions: Combining the functionalized indazole core with other molecular fragments to form the final inhibitor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification processes: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: DDR1/2 inhibitor-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
DDR1/2 inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of DDR1 and DDR2 inhibitors.
Biology: Investigated for its role in cellular processes such as proliferation, adhesion, and migration.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, fibrosis, and other conditions involving DDR dysregulation.
Industry: Utilized in the development of new drugs targeting DDR1 and DDR2
Mécanisme D'action
DDR1/2 inhibitor-2 exerts its effects by binding to the ATP-binding site of DDR1 and DDR2, thereby inhibiting their kinase activity. This prevents the receptors from phosphorylating downstream signaling molecules, ultimately disrupting cellular processes such as proliferation, adhesion, and migration. The inhibitor’s selectivity for DDR1 and DDR2 is achieved through specific interactions with the receptors’ active sites .
Comparaison Avec Des Composés Similaires
DDR1 Inhibitor 7rh: Another potent DDR1 inhibitor with a similar mechanism of action.
XBLJ-13: A novel DDR1/2 inhibitor with high selectivity and potency.
Compound 28: A selective dual DDR1/2 inhibitor with significant inhibitory effects.
Uniqueness of DDR1/2 Inhibitor-2: this compound stands out due to its high selectivity for both DDR1 and DDR2, making it a valuable tool for studying the roles of these receptors in various diseases. Its unique structural features and potent inhibitory activity make it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C25H19F3N6O2 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
2-[8-[(1-methylindazol-5-yl)amino]-1-oxoisoquinolin-2-yl]-N-[5-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C25H19F3N6O2/c1-33-21-6-5-18(9-16(21)11-30-33)31-20-4-2-3-15-7-8-34(24(36)23(15)20)14-22(35)32-19-10-17(12-29-13-19)25(26,27)28/h2-13,31H,14H2,1H3,(H,32,35) |
Clé InChI |
JUQLDWCLIQVXCI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)NC3=CC=CC4=C3C(=O)N(C=C4)CC(=O)NC5=CN=CC(=C5)C(F)(F)F)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


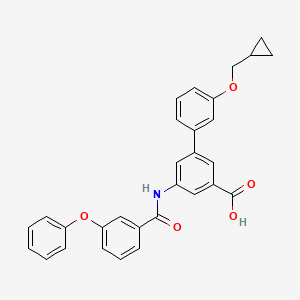
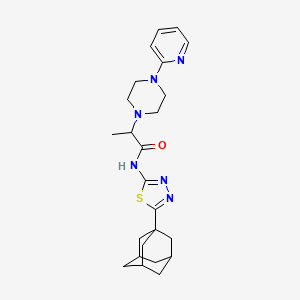
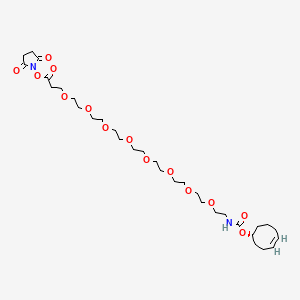
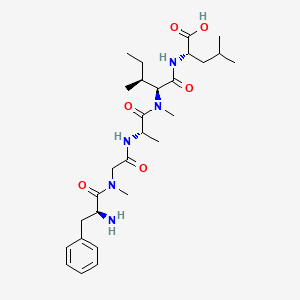
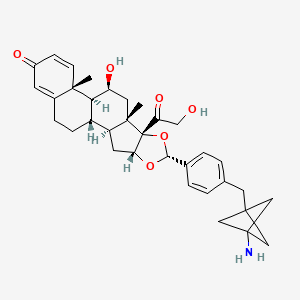
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
